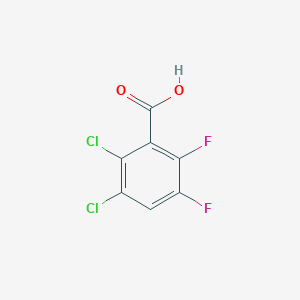

2,3-Dichloro-5,6-difluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1263376-91-5 |

|---|---|

Molecular Formula |

C7H2Cl2F2O2 |

Molecular Weight |

226.99 g/mol |

IUPAC Name |

2,3-dichloro-5,6-difluorobenzoic acid |

InChI |

InChI=1S/C7H2Cl2F2O2/c8-2-1-3(10)6(11)4(5(2)9)7(12)13/h1H,(H,12,13) |

InChI Key |

FJCBZAPTIBDPQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dichloro 5,6 Difluorobenzoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique for planning chemical syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. For 2,3-dichloro-5,6-difluorobenzoic acid, the primary disconnection points are the carbon-carbon bond of the carboxylic acid group and the carbon-halogen bonds on the aromatic ring.

A primary retrosynthetic disconnection involves the hydrolysis of a benzonitrile (B105546) derivative. This leads to the key intermediate, 2,3-dichloro-5,6-difluorobenzonitrile. This approach is advantageous as the hydrolysis of benzonitriles to benzoic acids is a well-established and generally high-yielding transformation.

Further disconnection of the benzonitrile intermediate can proceed via two main strategies:

Strategy 1: Building from a dinitro precursor. This involves the sequential replacement of nitro groups on a poly-nitro-substituted benzene (B151609) ring.

Strategy 2: Halogen exchange and functional group interconversion. This strategy starts with a more readily available halogenated benzene derivative and introduces the desired functionality through a series of reactions.

These strategies guide the selection of appropriate starting materials and reaction sequences for the synthesis of the target compound.

Precursor Compounds and Starting Materials

The synthesis of this compound can be initiated from several key precursors. The choice of starting material is often dictated by commercial availability, cost, and the efficiency of the subsequent reaction steps.

Derivatization of Halogenated Benzonitriles

A significant pathway to this compound involves the derivatization of halogenated benzonitriles. A key precursor in this route is 2-chloro-5,6-difluorobenzonitrile.

A plausible synthesis of this intermediate starts from 2,3,4-trifluoronitrobenzene. This compound can undergo a fluorine/cyanide exchange reaction, followed by a denitrating chlorination to yield 2-chloro-5,6-difluorobenzonitrile. The subsequent step would be the introduction of a second chlorine atom at the 3-position, followed by hydrolysis of the nitrile group to the carboxylic acid.

The synthesis of the closely related 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile (B168964) has been reported, involving a sequence of nitration, reduction, diazotization, and chlorination. researchgate.net This provides a strong precedent for the feasibility of synthesizing the target molecule from a suitably substituted benzonitrile.

Utilization of Polyhalogenated Anilines

An alternative and powerful strategy employs polyhalogenated anilines as starting materials. A key precursor in this approach is 2,3-dichloro-5,6-difluoroaniline. While not a commercially common compound, its synthesis can be envisioned from related polyhalogenated nitrobenzenes through reduction. For example, 1,2-dichloro-4,5-difluoro-3-nitrobenzene can be reduced to the corresponding aniline (B41778). researchgate.net

Once the 2,3-dichloro-5,6-difluoroaniline is obtained, the amino group can be converted to a nitrile via a Sandmeyer reaction. wikipedia.org This reaction involves the diazotization of the aniline followed by treatment with a cyanide salt, typically in the presence of a copper catalyst. The resulting 2,3-dichloro-5,6-difluorobenzonitrile can then be hydrolyzed to the final product.

Reaction Pathways and Mechanisms

The synthesis of this compound relies on several key types of chemical reactions. Understanding the pathways and mechanisms of these reactions is crucial for optimizing reaction conditions and yields.

Halogen Exchange Reactions (Halex)

Halogen exchange (Halex) reactions are a cornerstone in the synthesis of fluorinated aromatic compounds. These reactions involve the substitution of one halogen atom for another, typically chlorine for fluorine, using a fluoride (B91410) salt such as potassium fluoride.

In the context of synthesizing precursors for this compound, a Halex reaction can be employed to introduce fluorine atoms onto the benzene ring. For instance, starting from a polychlorinated benzonitrile, selective chlorine/fluorine exchange can be achieved. google.com The efficiency of Halex reactions is often enhanced by the use of aprotic polar solvents and sometimes phase-transfer catalysts.

Nitration and Reduction Sequences

Nitration of an aromatic ring, followed by the reduction of the nitro group to an amine, is a classic and versatile method for introducing a nitrogen-containing functional group. This amine can then be further transformed, for example, into a nitrile or a halogen via the Sandmeyer reaction.

The synthesis of the related 2,4-dichloro-3,5-difluorobenzoic acid utilizes this sequence. researchgate.net The starting benzonitrile is first nitrated, and the resulting nitro compound is then reduced to an amino group. This amino group is subsequently converted to a chlorine atom through a diazotization and chlorination process. A similar sequence could be envisioned for the synthesis of this compound, starting from an appropriately substituted precursor.

The table below outlines the key reaction steps in a proposed synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, which serves as a model for the synthesis of the target compound.

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Yield |

| 1 | Hydrolysis and Nitration | Concentrated HNO₃/H₂SO₄, then NaNO₂ solution | 4-Chloro-3,5-difluoro-2-nitrobenzoic acid | 94.9% |

| 2 | Reduction | H₂, Pd/C | 2-Amino-4-chloro-3,5-difluorobenzoic acid | 95.6% |

| 3 | Diazotization and Chlorination | NaNO₂, HCl, then CuCl | 2,4-Dichloro-3,5-difluorobenzoic acid | - |

Data adapted from a study on the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. researchgate.net

Diazotization and Halogenation Protocols

A key strategy for introducing a chloro-substituent onto the aromatic ring at a specific position involves the diazotization of a corresponding aromatic amine, followed by a halogenation reaction, often a Sandmeyer reaction. This process is particularly useful for synthesizing complex halogenated aromatic compounds.

The general sequence begins with an appropriately substituted aniline, such as 2-amino-3-chloro-5,6-difluorobenzoic acid. This precursor is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (e.g., in an ice bath). researchgate.netresearchgate.net This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). The diazonium group is an excellent leaving group (as N₂ gas) and can be readily replaced.

For the subsequent halogenation step, the diazonium salt solution is treated with a copper(I) chloride (CuCl) catalyst. researchgate.net This induces the replacement of the diazonium group with a chlorine atom, yielding the desired dichlorinated product. researchgate.net The efficiency of the diazotization reaction can be improved by using a co-solvent system, such as a mixture of sulfuric acid and a C₂-C₆ alkanoic acid (like acetic acid), which enhances the solubility of the aniline starting material and its sulfate (B86663) salt, leading to a more homogeneous and efficient conversion. google.com

Table 1: Reagents in a Typical Diazotization and Chlorination Sequence This table is illustrative of a general process adapted from similar syntheses.

| Step | Reagent | Purpose | Reference |

|---|---|---|---|

| Diazotization | Sodium Nitrite (NaNO₂) / Hydrochloric Acid (HCl) | Converts amino group to diazonium salt | researchgate.net, google.com |

Hydrolysis of Benzonitrile Intermediates

An alternative synthetic route to this compound involves the hydrolysis of a corresponding benzonitrile intermediate (2,3-dichloro-5,6-difluorobenzonitrile). The nitrile group (-C≡N) can be converted to a carboxylic acid group (-COOH) under either acidic or basic conditions.

This method is advantageous as the nitrile can be formed from precursors via reactions like the Rosenmund-von Braun reaction or through substitution of a halogen with a cyanide salt. For instance, a related compound, 2,3,6-trifluorobenzoic acid, can be prepared from 2-chloro-5,6-difluorobenzonitrile through a halogen exchange followed by hydrolysis, demonstrating the viability of this synthetic endpoint. google.com The hydrolysis step typically involves heating the benzonitrile with a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH). Basic hydrolysis first yields a carboxylate salt, which is then protonated in a separate acidification step to give the final benzoic acid. google.com

Catalyst Systems and Ligand Design in Synthetic Processes

Modern synthetic organic chemistry relies heavily on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of complex molecules like this compound is no exception.

Palladium-Catalyzed Carbonylation and Ligand Effects

Palladium-catalyzed carbonylation is a powerful method for converting aryl halides into carboxylic acids or their derivatives. This reaction involves the insertion of carbon monoxide (CO) into a carbon-halogen bond. A plausible precursor, such as 1,2,4-trichloro-5,6-difluorobenzene, could be subjected to palladium-catalyzed carbonylation to introduce the carboxylic acid group.

The success of these reactions is highly dependent on the catalyst system, particularly the choice of ligands coordinated to the palladium center. researchgate.net

Ligand Function : Ligands stabilize the palladium catalyst, prevent its decomposition (e.g., into inactive palladium black), and modulate its electronic and steric properties to control reactivity and selectivity. researchgate.net Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly used. nih.gov

Ligand Effects : The choice of ligand can significantly impact the reaction. For instance, in related Pd-catalyzed reactions on fluorinated substrates, ligand selection can determine the regioselectivity of the transformation. nih.gov Specialized ligands, such as pyridone-based or S,O-ligands, can promote the activation of otherwise inert C-H bonds by forming more reactive cationic palladium species, which could be relevant in alternative synthetic approaches. nih.govecust.edu.cn However, a challenge with some common ligands like phosphines is their degradation at the high temperatures often required for the carbonylation of less reactive aryl chlorides. researchgate.net

Other Transition Metal Catalysis in C-C and C-X Bond Formation

While palladium is prominent, other transition metals are crucial for constructing the substituted aromatic core required for the final product. These metals catalyze essential C-C (carbon-carbon) and C-X (carbon-heteroatom) bond-forming reactions. tcichemicals.com

Nickel Catalysis : Nickel-based catalysts are often used for cross-coupling reactions and can be a more cost-effective alternative to palladium for certain transformations, including C-C bond formation. tcichemicals.com

Copper Catalysis : Copper catalysts are widely used in C-X bond formation, including halogenation and cyanation reactions. The Sandmeyer reaction, mentioned in section 2.3.3, is a classic example of a copper-mediated transformation. researchgate.net

Rhodium Catalysis : Rhodium catalysts have been employed in the activation and functionalization of C-C bonds, offering unique pathways for rearranging carbon skeletons. nih.gov

These catalytic methods are fundamental for assembling the 2,3-dichloro-5,6-difluoro-substituted benzene ring from simpler starting materials before the final conversion to the benzoic acid. nih.gov

Process Optimization and Yield Enhancement Strategies

To ensure the economic viability and efficiency of the synthesis on a larger scale, rigorous process optimization is required. This involves the systematic study of reaction parameters to maximize yield and minimize impurities and reaction times.

Influence of Reaction Conditions (Temperature, Pressure, Solvent Systems)

The conditions under which a reaction is performed are critical to its outcome. Careful control over temperature, pressure, and the solvent system is essential for optimizing the synthesis of this compound.

Temperature : Reaction temperature directly influences the rate of reaction. For example, in a denitrating chlorination step on a related substrate, temperatures between 175°C and 190°C were found to be optimal, providing a high reaction rate while allowing for the continuous distillation of the product. google.com For other steps, such as a diazotization, low temperatures are crucial to prevent the decomposition of the unstable diazonium salt. researchgate.net

Pressure : In reactions involving volatile substances, conducting the process in a closed vessel under a slight excess pressure can prevent the loss of material and drive the reaction to completion. google.com Conversely, applying a vacuum can be used to remove solvents or volatile byproducts. researchgate.net

Solvent Systems : The choice of solvent is critical. It must dissolve the reactants and reagents, facilitate the reaction, and be suitable for the reaction temperature. In some cases, a mixture of solvents can be beneficial. For instance, using an organic acid co-solvent in a diazotization reaction improves reagent solubility and leads to a more efficient conversion. google.com The concentration of the reactants in the solvent can also affect the reaction rate; a higher concentration led to a faster reaction in one documented oxidative cyclization. nih.gov

Table 2: Examples of Optimized Reaction Parameters from Related Syntheses

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| Temperature | 175-190°C | Increased reaction rate and allowed product distillation | google.com |

| Pressure | Slight excess pressure | Prevented loss of volatile product | google.com |

| Solvent | Sulfuric Acid / Acetic Acid | Improved reactant solubility and reaction efficiency | google.com |

| Concentration | ~3 M (vs. 0.1 M) | Enhanced reaction rate | nih.gov |

| Catalyst Loading | Optimized phosphine concentration | Increased catalyst productivity (Turnover Number) | researchgate.net |

Isolation and Purification Techniques for Intermediates and Final Product

The successful synthesis of this compound is contingent upon effective isolation and purification of both the final product and its synthetic intermediates. The methodologies employed are critical for removing unreacted starting materials, byproducts, and other impurities, thereby ensuring the high purity required for subsequent applications. Standard laboratory techniques, including extraction, crystallization, chromatography, and distillation, are adapted to suit the specific physicochemical properties of the halogenated aromatic compounds involved in the synthesis.

A common synthetic route to halogenated benzoic acids involves the hydrolysis of a corresponding benzonitrile precursor. Therefore, the purification strategy must address both the intermediate (e.g., 2,3-dichloro-5,6-difluorobenzonitrile) and the final carboxylic acid product.

Isolation and Purification of Intermediates

The primary intermediate, 2,3-dichloro-5,6-difluorobenzonitrile, is typically isolated from the reaction mixture using standard workup procedures. This often involves quenching the reaction, followed by extraction with an organic solvent. The purification of this and similar halogenated benzonitriles can be achieved through several methods.

Distillation: For liquid or low-melting point intermediates like 2-chloro-5,6-difluorobenzonitrile, vacuum distillation is an effective method for purification. google.com This technique separates compounds based on differences in boiling points and is particularly useful for removing non-volatile impurities. For instance, 2-chloro-5,6-difluorobenzonitrile has been purified by distillation at 70°-75° C under a vacuum of 3 Torr. google.com

Crystallization: Solid intermediates can be purified by recrystallization from an appropriate solvent. The choice of solvent is crucial and is determined by the solubility profile of the compound—it should be sparingly soluble at room temperature and highly soluble at elevated temperatures. For related fluorinated benzonitriles, recrystallization with the addition of activated charcoal has been used to decolorize and purify the crude product. google.com

Column Chromatography: Chromatographic techniques are valuable for separating complex mixtures. For benzonitrile intermediates, column chromatography using silica (B1680970) gel as the stationary phase is common. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). uvic.ca The polarity of the eluent is optimized to achieve effective separation of the target compound from impurities.

Isolation and Purification of this compound

The final product, being a carboxylic acid, has distinct chemical properties that are exploited for its purification.

Acid-Base Extraction: This is a highly effective and widely used technique for purifying carboxylic acids. libretexts.org The crude product, dissolved in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether), is treated with an aqueous basic solution such as sodium hydroxide (B78521) or sodium bicarbonate. libretexts.orgpitt.edu This deprotonates the carboxylic acid, forming its water-soluble carboxylate salt, which partitions into the aqueous layer. Impurities that are not acidic remain in the organic layer and are thus separated. The aqueous layer is then collected and re-acidified with a strong acid, such as hydrochloric acid, causing the pure benzoic acid to precipitate out of the solution. pitt.edu The purified solid can then be collected by filtration.

Recrystallization: This is the most common method for the final purification of solid organic compounds. The selection of an appropriate solvent or solvent system is paramount for achieving high purity and yield. mt.com The crude this compound is dissolved in a minimal amount of a hot solvent, and the solution is then allowed to cool slowly. As the solubility decreases with temperature, the pure acid crystallizes, while impurities remain dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. For similar halogenated benzoic acids, water or mixtures of ethanol (B145695) and water have proven to be effective recrystallization solvents. uvic.cagoogle.com

The table below summarizes recrystallization solvent systems used for analogous halogenated benzoic acids, which can serve as a starting point for optimizing the purification of this compound.

| Compound | Recrystallization Solvent(s) | Reference |

| 2,4-Dichloro-5-fluorobenzoic acid | Water | google.com |

| 2,3,6-Trifluorobenzoic acid | Water | google.com |

| 6-Fluorosalicylic acid | Ethanol/Water (2:1) | uvic.ca |

Column Chromatography: While extraction and recrystallization are often sufficient, column chromatography can be employed for very high purity requirements or for difficult separations. uvic.ca Given that carboxylic acids are highly polar, they tend to adsorb strongly to silica gel. Therefore, the eluent system typically requires a more polar composition, often including a small amount of acetic or formic acid to ensure the compound remains protonated and elutes properly. commonorganicchemistry.com A common eluent system for acidic compounds is a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate being relatively high. rochester.edu

The table below provides examples of chromatographic conditions used for the purification of related benzoic acid derivatives.

| Compound | Stationary Phase | Eluent System | Reference |

| 2,4-Dichloro-3,5-difluorobenzoic acid intermediates | Silica Gel | 20% Ethyl Acetate in Hexane | google.com |

| General Benzoic Acids | Silica Gel | Methanol (B129727)/Dichloromethane | rochester.edu |

| General Acidic Compounds | Silica Gel | Ethyl Acetate/Hexane | rochester.edu |

By systematically applying these isolation and purification techniques, this compound can be obtained with a high degree of purity, which is essential for its use as a valuable chemical intermediate.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dichloro 5,6 Difluorobenzoic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups and bonding arrangements within a molecule. These methods probe the quantized vibrational energy levels of the molecular structure, with each vibrational mode corresponding to a specific type of bond motion (e.g., stretching, bending, or twisting).

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds. For 2,3-Dichloro-5,6-difluorobenzoic acid, the FT-IR spectrum is expected to be characterized by several key absorption bands.

The most prominent feature in the FT-IR spectrum of a carboxylic acid is the broad O-H stretching vibration of the carboxyl group, which typically appears in the region of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. Another key indicator is the sharp and intense C=O (carbonyl) stretching band. In aromatic carboxylic acids, this band is generally observed between 1700 and 1680 cm⁻¹. The presence of electron-withdrawing substituents, such as chlorine and fluorine, can shift this frequency.

The aromatic C=C stretching vibrations are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. The C-F and C-Cl stretching vibrations will also give rise to characteristic absorptions, typically found in the 1400-1000 cm⁻¹ and 800-600 cm⁻¹ regions, respectively. The precise positions of these bands can be influenced by the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3300-2500 | O-H stretch (Carboxylic acid dimer) | Broad, Strong |

| ~1710-1685 | C=O stretch (Carbonyl) | Strong, Sharp |

| ~1600-1450 | C=C stretch (Aromatic ring) | Medium-Weak |

| ~1400-1100 | C-F stretch | Strong |

| ~1300-1200 | C-O stretch / O-H bend (in-plane) | Medium |

| ~950-900 | O-H bend (out-of-plane) | Broad, Medium |

| ~800-600 | C-Cl stretch | Strong |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The symmetric "ring breathing" vibration, a collective in-plane stretching and contracting of the C-C bonds, typically gives a strong and sharp signal. The C-Cl and C-F bonds will also exhibit characteristic Raman signals. The carbonyl (C=O) stretch, while strong in the IR, may be weaker in the Raman spectrum. Conversely, the C=C aromatic stretches are often more intense in the Raman spectrum.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to predict and assign the vibrational modes observed in both FT-IR and Raman spectra, providing a more detailed and accurate interpretation of the experimental data. bldpharm.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity, chemical environment, and through-space proximity of atoms.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of substitution on the aromatic ring. The molecule possesses a single proton attached to the benzene ring at position 4. This proton will appear as a single signal in the spectrum.

The chemical shift of this aromatic proton will be significantly downfield (typically in the range of 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nature of the halogen and carboxylic acid substituents. The signal will likely appear as a triplet of triplets or a more complex multiplet due to coupling with the two adjacent fluorine atoms (at positions 5 and 6) and potentially smaller long-range couplings. The acidic proton of the carboxylic acid group will appear as a broad singlet at a very downfield position (often >10 ppm), and its chemical shift can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected: one for the carboxylic acid carbon and six for the aromatic carbons.

The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the range of 165-175 ppm. The aromatic carbons will resonate in the 110-150 ppm region. The chemical shifts of the aromatic carbons are strongly influenced by the attached substituents. The carbons bonded to the highly electronegative fluorine atoms (C-5 and C-6) will show large C-F coupling constants, which can be a key diagnostic feature. Similarly, the carbons bonded to chlorine (C-2 and C-3) will also have their chemical shifts influenced by the halogen's inductive effects. The carbon atom bonded to the single proton (C-4) will be the only one to show a direct C-H coupling in a proton-coupled ¹³C spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| C=O | 165-175 | Singlet or small triplet (long-range coupling) |

| C-1 | 125-135 | Doublet or Triplet (coupling to F at C-6) |

| C-2 | 130-140 | Doublet (coupling to F at C-6) |

| C-3 | 130-140 | Doublet (coupling to F at C-5) |

| C-4 | 120-130 | Doublet of Doublets (coupling to F at C-5 and C-6) |

| C-5 | 140-150 | Doublet (large ¹JCF) |

| C-6 | 140-150 | Doublet (large ¹JCF) |

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for the fluorine at position 5 and one for the fluorine at position 6.

The chemical shifts of these fluorine atoms will be influenced by the other substituents on the ring. The two fluorine signals will likely appear as doublets due to coupling to each other (ortho F-F coupling). Each of these doublets may be further split into smaller multiplets due to coupling with the proton at position 4. The magnitude of the F-F and H-F coupling constants can provide valuable information about the geometry of the molecule. For instance, ¹⁹F NMR data for similar compounds like 3,5-difluoro-2-(trifluoromethoxy)benzoic acid show distinct signals for the different fluorine environments. beilstein-journals.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would be expected to show a correlation between the single aromatic proton and any adjacent protons if they were present. However, given the substitution pattern, the aromatic proton at position 4 is isolated and would not show any COSY cross-peaks, confirming its isolated nature on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu An HSQC spectrum would definitively assign the carbon signal for the C-H bond at position 4. The proton at position 4 would show a cross-peak to its directly attached carbon atom. The quaternary carbons (C1, C2, C3, C5, C6, and the carboxyl carbon) would be absent in an HSQC spectrum, which is a key feature for their identification. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). youtube.com This is particularly powerful for assigning quaternary carbons. For this compound, the proton at position 4 would be expected to show correlations to several carbons.

A hypothetical HMBC correlation table for the aromatic proton (H4) is presented below to illustrate its utility in structural confirmation.

| Proton | Correlating Carbons (Expected) |

| H4 | C2, C3, C5, C6, Carboxyl C |

These correlations would be crucial in confirming the substitution pattern on the aromatic ring. For instance, the three-bond coupling (³J) to the carboxyl carbon would firmly establish the relative positions of the proton and the carboxylic acid group.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₂Cl₂F₂O₂), the expected exact mass can be calculated.

| Ion | Calculated m/z |

| [M]⁺ | 225.9396 |

| [M+H]⁺ | 226.9474 |

| [M-H]⁻ | 224.9318 |

The observation of a molecular ion peak or a quasi-molecular ion peak (such as [M+H]⁺ or [M-H]⁻) with a mass that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the compound's molecular formula. miamioh.edu

The fragmentation pattern observed in mass spectrometry provides further structural information. While specific fragmentation data for this compound is not published, general fragmentation pathways for benzoic acids and halogenated aromatic compounds can be anticipated. Common fragmentation events include the loss of small molecules such as H₂O, CO, and CO₂ from the carboxylic acid group, as well as the loss of halogen atoms. The analysis of the isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) would further corroborate the presence of two chlorine atoms in the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related structures, such as 2,3-difluorobenzoic acid and 2,6-difluorobenzoic acid, offers insights into the likely solid-state conformation and intermolecular interactions. nih.govnih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the solid state, substituted benzoic acids typically form hydrogen-bonded dimers through their carboxylic acid groups, creating a characteristic R²₂(8) ring motif. nih.govnih.gov It is highly probable that this compound would also exhibit this dimeric structure.

C-H···O and C-H···F interactions: Weak hydrogen bonds involving the aromatic C-H group and oxygen or fluorine atoms on adjacent molecules can contribute to the stability of the crystal lattice. nih.gov

Halogen bonding: Interactions involving the chlorine and fluorine atoms as either halogen bond donors or acceptors could be present, further influencing the packing arrangement.

π-π stacking: The aromatic rings of adjacent molecules may engage in stacking interactions.

The interplay of these various non-covalent interactions dictates the final three-dimensional architecture of the crystal.

Conformational Analysis in Crystalline State

A key conformational feature of benzoic acids is the dihedral angle between the plane of the aromatic ring and the plane of the carboxyl group. In many substituted benzoic acids, steric hindrance from ortho substituents can cause the carboxyl group to twist out of the plane of the aromatic ring. For instance, in 2,6-difluorobenzoic acid, the dihedral angle is reported to be 33.70(14)°. nih.gov Given the presence of a chlorine atom at the C2 position and a fluorine atom at the C6 position in this compound, a similar non-planar conformation is expected due to steric repulsion between the ortho substituents and the carboxylic acid group. uc.pt This twisting of the carboxyl group would be a significant feature of its solid-state structure.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) is a predominant computational method for studying polyatomic molecules due to its favorable balance of accuracy and computational cost. mdpi.com DFT calculates the electronic energy and structure based on the molecule's electron density rather than the complex many-electron wavefunction. nih.gov For halogenated benzoic acids, hybrid functionals such as B3LYP are commonly employed as they incorporate a portion of the exact Hartree-Fock exchange, providing reliable results for molecular geometries, vibrational frequencies, and electronic properties. mdpi.comresearchgate.net These calculations can accurately predict bond lengths, bond angles, and dihedral angles, forming the basis for further analysis.

The accuracy of DFT calculations is also contingent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For molecules containing halogens and second-row elements like chlorine, Pople-style basis sets such as 6-311++G(d,p) are frequently used. mdpi.comnih.gov This basis set is extensive, including:

Diffuse functions (++): Important for accurately describing the behavior of lone-pair electrons and anions, which is relevant for the oxygen and halogen atoms.

Polarization functions (d,p): Allow for greater flexibility in the shape of the electron orbitals, which is crucial for describing chemical bonds accurately.

The selection of an appropriate functional and basis set is critical for obtaining results that correlate well with experimental data. nih.gov

Conformational Analysis and Potential Energy Surfaces

The primary source of conformational isomerism in 2,3-Dichloro-5,6-difluorobenzoic acid is the rotation of the carboxylic acid group (-COOH) relative to the plane of the benzene (B151609) ring. Computational methods can map the potential energy surface (PES) for this rotation. By systematically varying the C2-C1-C(O)-O dihedral angle and calculating the energy at each step, a potential energy curve can be generated. This curve reveals the energy minima corresponding to stable conformers and the energy barriers separating them.

For halogenated benzoic acids, two planar conformers are typically considered, differing in the orientation of the hydroxyl group. The presence of an ortho-substituent (the fluorine atom at C6 in this case) can influence the preferred orientation due to potential intramolecular hydrogen bonding between the carboxylic proton and the ortho-halogen, or steric hindrance. Studies on similar molecules like 2,6-difluorobenzoic acid have investigated these interactions in detail. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Once the optimized molecular geometry is obtained, computational methods can predict various spectroscopic properties.

Vibrational Spectroscopy (IR and Raman): DFT calculations can determine the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. nih.gov These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. nih.gov To improve agreement, they are typically multiplied by an empirical scaling factor. The predicted spectra can aid in the assignment of experimental IR and Raman bands to specific molecular motions. nih.govsigmaaldrich.com

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-visible range. nih.gov These calculations provide the excitation energies and oscillator strengths, which help in assigning the absorption bands observed in experimental UV-Vis spectra to specific electronic transitions, such as π → π* transitions within the benzene ring. nih.govsigmaaldrich.com

Below is a representative table illustrating the kind of data generated in such studies, using values typical for di-fluoro and di-chloro benzoic acids as a reference.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3750-3550 | 3580-3400 | Carboxylic acid O-H stretch |

| ν(C=O) | 1780-1750 | 1740-1710 | Carboxylic acid C=O stretch |

| ν(C-F) | 1300-1100 | 1280-1080 | Aromatic C-F stretch |

| ν(C-Cl) | 850-650 | 830-630 | Aromatic C-Cl stretch |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in exploring the pathways of chemical reactions. For a substituted benzoic acid, this could involve studying its degradation, its synthesis, or its reaction with other species like atmospheric radicals. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states. nih.gov

The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. For instance, studying the reaction of benzoic acid with an OH radical involves calculating the energy barriers for radical addition to different positions on the aromatic ring or for hydrogen abstraction from the carboxylic group. nih.gov Such studies have shown that reactions at the meta-position often have the lowest energy barriers. nih.gov

| Reaction Type | Example System | Typical Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Radical Addition (ortho) | Benzoic Acid + OH• | 13-14 |

| Radical Addition (meta) | Benzoic Acid + OH• | 12-13 |

| Radical Addition (para) | Benzoic Acid + OH• | 13-14 |

| H-abstraction | Benzoic Acid + OH• | ~4.4 |

Theoretical Structure-Reactivity Relationships and Electronic Effects of Halogen Substituents

The reactivity of this compound is governed by the combined electronic effects of its four halogen substituents. Halogens exert two primary, opposing electronic effects:

Inductive Effect (-I): Due to their high electronegativity, both chlorine and fluorine atoms strongly withdraw electron density from the benzene ring through the sigma bond network. This effect is distance-dependent and deactivates the ring towards electrophilic attack. libretexts.org

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be donated into the π-system of the benzene ring. This effect increases electron density, particularly at the ortho and para positions. libretexts.org

The Hammett equation provides a quantitative way to correlate substituent effects with reactivity. tamuc.edu The substituent constant (σ) quantifies the electronic effect of a substituent. Electron-withdrawing groups have positive σ values. libretexts.orgtamuc.edu

| Substituent | σ (meta) | σ (para) |

|---|---|---|

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

Applications in Synthetic Chemistry and Material Science Precursors

Role as a Key Building Block in the Synthesis of Fluorinated Aromatic Compounds

The presence of multiple halogen substituents on 2,3-dichloro-5,6-difluorobenzoic acid allows for selective transformations, making it a valuable starting material for other fluorinated aromatic compounds. The fluorine and chlorine atoms can be manipulated through various substitution and coupling reactions to introduce a diverse range of functional groups. For instance, related dichlorobenzoyl chlorides can be fluorinated to yield difluorobenzoyl fluorides, which are then converted to the corresponding chlorides. These can be subsequently hydrogenated to form difluorobenzaldehydes. google.com

The strategic placement of fluorine atoms is a significant area of research in medicinal and materials chemistry, as fluorine can profoundly alter the physical, chemical, and biological properties of a molecule. The synthesis of various fluorinated benzotrifluorides and their intermediates highlights the importance of building blocks that can introduce fluorine into aromatic systems. usgs.gov

Precursor for Advanced Organic Intermediates

This compound is a precursor for a variety of advanced organic intermediates. For example, similar structures like 4-chloro-2,5-difluorobenzoic acid can react with substituted 2-hydroxy acetophenones in the presence of phosphorus oxychloride to produce 2-acetylphenyl-4-chloro-2,5-difluorobenzoate. sigmaaldrich.com This reactivity showcases how the carboxylic acid group can be readily transformed into esters and other functional groups, paving the way for more complex molecular architectures.

Furthermore, the principles of using halogenated benzoic acids as precursors extend to the synthesis of trifluoromethoxy-substituted compounds. For example, 3,5-difluorobenzoic acid can undergo photocatalytic trifluoromethoxylation to yield 3,5-difluoro-2-(trifluoromethoxy)benzoic acid. beilstein-journals.org This suggests that this compound could potentially serve as a substrate for similar transformations, leading to the creation of novel fluorinated intermediates with applications in various fields.

Utilization in the Construction of Polycyclic and Heterocyclic Systems

The reactivity of the functional groups on this compound makes it a valuable tool for the construction of polycyclic and heterocyclic systems. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The synthesis of fluorinated and fluoroalkylated heterocycles often relies on cycloaddition reactions where fluorinated building blocks are essential. uzh.ch

For instance, the synthesis of various N-, O-, and S-heterocycles can be achieved using aryl alkynyl aldehydes as starting materials. nih.gov While not a direct application, the functional group transformations possible with this compound (e.g., reduction of the carboxylic acid to an aldehyde) could provide entry into these synthetic routes. The presence of the halogen atoms also allows for cross-coupling reactions, which are powerful methods for constructing complex ring systems.

Research into the synthesis of aromatic and heterocyclic perfluoroalkyl sulfides demonstrates the importance of fluorinated starting materials in creating compounds with applications in agrochemicals and pharmaceuticals. beilstein-journals.org The strategic placement of fluorine atoms, as in this compound, is crucial for directing these synthetic transformations.

Development of Novel Reagents and Catalysts derived from this compound

The unique electronic properties imparted by the fluorine and chlorine atoms on the aromatic ring of this compound suggest its potential in the development of novel reagents and catalysts. For example, the electron-withdrawing nature of the halogens can influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring.

While direct examples of catalysts derived from this compound are not prevalent in the searched literature, the principles of ligand design in catalysis often utilize fluorinated aromatic moieties to tune the electronic properties of the catalyst. The synthesis of organofluorine compounds and their application in catalysis is an active area of research. For example, fluorinated ligands have been shown to influence the regioselectivity of catalytic reactions. nih.gov The structural features of this compound make it an interesting candidate for incorporation into new ligand scaffolds for transition metal catalysis.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 2,3-dichloro-5,6-difluorobenzoic acid is heavily substituted, leaving only one hydrogen atom at the C4 position. The reactivity of this site towards substitution is governed by the powerful electronic effects of the adjacent substituents.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is severely deactivated towards electrophilic attack. All substituents—fluorine, chlorine, and the carboxylic acid group—are electron-withdrawing through their inductive effects. While halogens can donate electron density via resonance, their strong inductive withdrawal dominates, deactivating the ring. The carboxylic acid group is a strong deactivating group via both induction and resonance. Consequently, typical electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are highly unlikely to occur under standard conditions. The cumulative deactivation from five electron-withdrawing groups makes the C4 position extremely electron-deficient and thus non-reactive to electrophiles.

Nucleophilic Aromatic Substitution (SNAr): In contrast, the high degree of electron deficiency makes the aromatic ring a prime candidate for nucleophilic aromatic substitution. The presence of four electron-withdrawing halogen atoms stabilizes the negative charge in the intermediate Meisenheimer complex, a key step in the SNAr mechanism. The most likely positions for nucleophilic attack are the carbon atoms bearing halogen substituents. Fluorine is generally a better leaving group than chlorine in SNAr reactions because of its greater ability to stabilize the transition state through its powerful inductive effect. Therefore, nucleophilic attack would be expected to preferentially occur at C5 or C6, leading to the displacement of a fluoride (B91410) ion.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety (-COOH) is a versatile functional group that can undergo a range of transformations. While the electronic effects of the ring substituents have a minor influence on these reactions, steric hindrance from the adjacent chlorine atom at C2 and fluorine atom at C6 can play a significant role.

Common transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields an ester. For instance, reacting this compound with methanol (B129727) would produce methyl 2,3-dichloro-5,6-difluorobenzoate. The steric bulk of the ortho-substituents may slow the reaction rate compared to unhindered benzoic acids. The synthesis of methyl 2,6-difluorobenzoate (B1233279) from 2,6-difluorobenzoic acid is a known analogous transformation.

Amide Formation: Conversion to an amide can be achieved by first forming an acyl chloride (using reagents like thionyl chloride, SOCl₂) and then reacting it with an amine. The direct reaction with an amine via heating is also possible but often less efficient.

Reduction: The carboxylic acid can be reduced to a primary alcohol (2,3-dichloro-5,6-difluorobenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

These reactions are fundamental in synthetic chemistry for modifying the properties and reactivity of the parent molecule. jeeadv.ac.inncert.nic.in

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the functionalization of aromatic rings, where a directing group guides a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. organic-chemistry.org The carboxylic acid group, after in-situ deprotonation to the carboxylate, is a potent directing group. rsc.orgbohrium.comnih.gov

In this compound, both positions ortho to the carboxylic acid (C2 and C6) are blocked by halogens. However, studies on other dihalogenated acids have shown that metalation can occur at a position flanked by two halogen substituents. rsc.org In this molecule, the only available proton is at the C4 position. This position is situated between two chlorine atoms. Therefore, it is predicted that under DoM conditions (e.g., using a strong base like s-BuLi in THF), deprotonation would occur regioselectively at C4. This lithiated intermediate can then be trapped with various electrophiles to introduce a new substituent at this specific position, a feat that is difficult to achieve through other synthetic routes.

| Reaction Type | Predicted Site of Reaction | Rationale |

| Electrophilic Substitution | No reaction | Extreme deactivation of the ring by five electron-withdrawing groups. |

| Nucleophilic Substitution | C5 or C6 | High activation for SNAr; Fluorine is a superior leaving group. |

| Directed Ortho Metalation | C4 | The carboxylate directs metalation; The C4-H is the only available proton and is activated by flanking chloro groups. |

Radical Reactions Involving Halogenated Benzoic Acids

Radical reactions on aromatic systems typically involve side chains (benzylic halogenation) or occur under harsh conditions like high temperatures or UV light. wizeprep.comchadsprep.comwikipedia.org Since this compound lacks an alkyl side chain, benzylic radical reactions are not possible.

Influence of Halogenation Pattern on Reactivity and Selectivity

The specific 2,3-dichloro-5,6-difluoro substitution pattern is the single most important factor governing the molecule's chemical personality. The cumulative effects of these substituents create a unique electronic and steric environment.

Electronic Effects:

Inductive Effect (-I): All four halogen atoms and the carboxylic acid group exert a strong electron-withdrawing inductive effect, making the aromatic ring highly electron-poor. Fluorine is more electronegative than chlorine, so its inductive effect is stronger.

Resonance Effect (+R/-R): The halogens have a lone pair-donating resonance effect (+R), which opposes their inductive effect. The carboxylic acid group has an electron-withdrawing resonance effect (-R). For halogens, the inductive effect is dominant in determining reactivity.

This combination leads to:

Low Reactivity in EAS: The powerful deactivation makes electrophilic attack at C4 exceptionally difficult.

High Reactivity in SNAr: The electron-poor nature of the ring facilitates attack by nucleophiles, with regioselectivity favoring the displacement of fluoride.

Steric Effects:

The presence of substituents at both positions ortho to the carboxylic acid (C2-Cl and C6-F) creates significant steric hindrance. nih.govresearchgate.net This can impede the approach of reagents to the carboxyl group, potentially slowing down reactions like esterification or amide formation compared to benzoic acid or its meta/para-substituted analogues.

Regioselectivity:

The substitution pattern provides unambiguous regiochemical outcomes for reactions like DoM. With only one C-H bond available, and its position being activated by adjacent halogens, metalation is predicted to occur exclusively at C4. This predictable selectivity is a valuable attribute in multi-step synthesis.

| Substituent | Position | Electronic Effect (Primary) | Steric Effect on -COOH |

| -COOH | C1 | -I, -R (Deactivating) | N/A |

| -Cl | C2 | -I > +R (Deactivating) | High |

| -Cl | C3 | -I > +R (Deactivating) | Low |

| -F | C5 | -I > +R (Deactivating) | Low |

| -F | C6 | -I > +R (Deactivating) | High |

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes, such as photolysis and hydrolysis. These mechanisms are crucial in determining the persistence of 2,3-dichloro-5,6-difluorobenzoic acid in the environment, particularly in sunlit surface waters and moist soils.

Direct photolysis of aromatic compounds in the environment is driven by the absorption of solar radiation, leading to the excitation of the molecule and subsequent chemical reactions. For halogenated aromatic acids, photolytic degradation can proceed through various mechanisms, including reductive dehalogenation and reaction with photochemically generated reactive species like hydroxyl radicals.

Table 1: Inferred Photolytic Degradation Parameters for this compound based on Related Compounds

| Parameter | Inferred Value/Behavior | Basis of Inference |

| Primary Photodegradation Mechanism | Reductive dehalogenation (C-Cl bond cleavage) | Studies on other chlorinated aromatic acids show this is a common pathway. nih.gov |

| Susceptibility to Photolysis | Moderate to High | Aromatic ring and halogen substituents are chromophores. |

| Influencing Factors | pH, presence of photosensitizers, light intensity | General principles of aquatic photochemistry. |

| Potential Byproducts | Monochloro-difluorobenzoic acids, difluorobenzoic acid | Stepwise dehalogenation is a common degradation pattern. |

Hydrolytic Stability and Reaction Kinetics

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For carboxylic acid derivatives, this process is generally slow under neutral pH conditions but can be accelerated by the presence of acids or bases. researchgate.netnih.govochemtutor.com

Specific data on the hydrolytic stability and reaction kinetics of this compound are scarce. However, benzoic acids, in general, are relatively resistant to hydrolysis under typical environmental pH conditions (pH 5-9). The stability of the aromatic ring and the carbon-halogen bonds contributes to this resistance. Studies on other benzoic acid derivatives in subcritical water show that degradation, primarily through decarboxylation, increases with temperature. nih.govresearchgate.net For this compound, it is expected that the rate of hydrolysis would be slow under ambient environmental conditions. The presence of both electron-withdrawing chlorine and fluorine atoms on the aromatic ring can influence the reactivity of the carboxyl group, but significant hydrolysis is unlikely to be a major degradation pathway in the absence of extreme pH or temperature conditions.

Table 2: Inferred Hydrolytic Stability of this compound

| pH Condition | Expected Rate of Hydrolysis | Primary Hydrolytic Reaction | Basis of Inference |

| Acidic (pH < 4) | Slow | Minor, potential for acid-catalyzed decarboxylation at elevated temperatures. | General stability of benzoic acids. nih.gov |

| Neutral (pH 5-8) | Very Slow / Negligible | Not a significant degradation pathway. | High stability of the aromatic ring and C-X bonds. |

| Basic (pH > 9) | Slow | Minor, potential for base-catalyzed decarboxylation at elevated temperatures. | General behavior of carboxylic acids. researchgate.net |

Biotic Transformation by Microorganisms in Environmental Matrices

The biodegradation of halogenated aromatic compounds by microorganisms is a key process in their environmental fate. nih.govresearchgate.net Bacteria, in particular, have evolved diverse enzymatic systems to break down these often recalcitrant molecules, using them as a source of carbon and energy. mdpi.com

A definitive microbial degradation pathway for this compound has not been elucidated. However, based on extensive research on the biodegradation of chlorinated and fluorinated benzoic acids, a putative pathway can be proposed. nih.govresearchgate.net

The initial step in the aerobic degradation of many halogenated benzoic acids is the activation of the aromatic ring by a dioxygenase enzyme. nih.govnih.gov For this compound, a benzoate (B1203000) dioxygenase would likely catalyze the incorporation of two hydroxyl groups onto the aromatic ring, forming a dihydroxylated intermediate. This is often accompanied by the removal of the carboxyl group. Subsequent enzymatic reactions would lead to the cleavage of the aromatic ring, typically through either an ortho- or meta-cleavage pathway.

Dehalogenation, the removal of halogen substituents, is a critical step in the degradation process. nih.govfrontiersin.orgfrontiersin.org This can occur either before or after the ring cleavage. Given the presence of both chlorine and fluorine atoms, the order of dehalogenation is significant. Generally, carbon-chlorine bonds are more susceptible to microbial cleavage than the more stable carbon-fluorine bonds. Therefore, it is likely that dechlorination would precede defluorination. The degradation would likely proceed through a series of chlorinated and fluorinated catechols and muconic acids as intermediates before being funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle.

Table 3: Putative Microbial Degradation Pathway for this compound

| Step | Proposed Reaction | Key Enzyme Class | Potential Intermediates |

| 1. Initial Attack | Dioxygenation of the aromatic ring | Benzoate Dioxygenase | Dichloro-difluoro-dihydroxycyclohexadiene carboxylic acid |

| 2. Dehydrogenation | Formation of a catechol | Dihydrodiol Dehydrogenase | Dichloro-difluoro-catechol |

| 3. Ring Cleavage | Cleavage of the aromatic ring | Catechol Dioxygenase (ortho or meta) | Chloro-fluoro-muconic acid derivatives |

| 4. Dehalogenation | Removal of chlorine and fluorine atoms | Dehalogenases | Halogen-free intermediates |

| 5. Central Metabolism | Funneling into the TCA cycle | Various metabolic enzymes | Acetyl-CoA, Succinyl-CoA |

Isolation and Characterization of Degrading Microbial Strains

While no microbial strains have been specifically isolated for their ability to degrade this compound, numerous studies have reported the isolation of bacteria capable of degrading other halogenated benzoic acids. nih.govoup.comoup.comnih.govnih.gov These strains often belong to genera such as Pseudomonas, Alcaligenes, Rhodococcus, and Burkholderia.

For example, strains of Pseudomonas have been shown to degrade various chlorobenzoic acids, and some have been characterized for their dioxygenase enzymes that initiate the degradation cascade. nih.gov Similarly, denitrifying bacteria have been isolated that can degrade monochlorinated and monobrominated benzoates under anaerobic conditions. nih.govoup.comnih.gov It is plausible that microbial consortia from environments contaminated with a mixture of halogenated compounds could be enriched for strains capable of degrading this compound, likely through co-metabolism where the degradation of one compound is facilitated by the presence of another, more easily degradable substrate. The isolation of such strains would be a critical step in understanding the complete biodegradation pathway and for developing potential bioremediation strategies.

Table 4: Examples of Bacterial Genera Known to Degrade Halogenated Benzoic Acids

| Bacterial Genus | Degraded Compound(s) | Key Degradative Feature | Reference(s) |

| Pseudomonas | Chlorobenzoic acids, Fluorobenzoic acids | Dioxygenase enzymes | researchgate.netnih.gov |

| Alcaligenes | Dichlorobenzoic acids | Ring-cleavage pathways | dntb.gov.ua |

| Thauera | 3-Chlorobenzoate | Anaerobic dehalogenation | usda.gov |

| Azoarcus | Halobenzoates | Denitrifying conditions | usda.gov |

| Staphylococcus | Dibenzofuran, Fluorene | Dioxygenase activity | nih.gov |

Environmental Partitioning Studies

The environmental partitioning of a chemical describes its distribution between different environmental compartments, such as water, soil, and air. This is largely governed by its physicochemical properties, including its acid dissociation constant (pKa) and its soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.govchemsafetypro.com

The pKa of a carboxylic acid determines the extent to which it exists in its neutral (protonated) or anionic (deprotonated) form at a given pH. Benzoic acids are generally weak acids, and the presence of electron-withdrawing halogen substituents tends to decrease the pKa, making the acid stronger. ochemtutor.comorganicchemistrydata.orggwu.edu For this compound, the presence of four halogen atoms is expected to result in a relatively low pKa value, likely below 3.0. This means that in most environmental systems (pH 5-9), it will exist predominantly in its anionic form.

The Koc value indicates the tendency of a chemical to adsorb to the organic matter in soil and sediment. epa.govepa.gov The anionic form of a carboxylic acid is generally much more mobile in soil and has a lower Koc value compared to its neutral form, as it is more water-soluble and less likely to partition into the hydrophobic organic matter. nih.gov Therefore, this compound is expected to be relatively mobile in most soil and aquatic environments. Its potential for leaching into groundwater would be a concern, particularly in soils with low organic matter content.

Table 5: Estimated Physicochemical Properties and Environmental Partitioning Behavior of this compound

| Property | Estimated Value/Behavior | Implication for Environmental Partitioning | Basis of Inference |

| pKa | < 3.0 | Predominantly anionic in most environments. | Electron-withdrawing effects of halogens on benzoic acid. nih.gov |

| Log Koc | Low | High mobility in soil and low sorption to sediment. | Anionic species have low affinity for organic carbon. nih.govchemsafetypro.com |

| Water Solubility | High | Tends to remain in the aqueous phase. | Anionic form is highly water-soluble. jbiochemtech.com |

| Volatility (Henry's Law Constant) | Low | Not expected to partition significantly into the atmosphere from water. | Carboxylic acids have low volatility. epa.gov |

Adsorption and Desorption Phenomena in Various Media (e.g., Soil, Carbon Nanomaterials)

Soil:

The interaction of halogenated benzoic acids with soil is a complex process influenced by soil properties such as organic matter content, clay mineralogy, pH, and the presence of metal oxides. For benzoic acid and its derivatives, adsorption is often correlated with the organic carbon content of the soil. However, the presence of electronegative halogen substituents, such as chlorine and fluorine in this compound, can significantly alter its electronic properties and, consequently, its adsorption mechanisms.

Research on similar compounds like aniline (B41778), benzoic acid, and toluene (B28343) has shown that benzoic acid is generally mobile in soils but can be retained through hydrogen bonding with Fe oxides. nih.gov The dissociation of the carboxylic acid group to form a carboxylate anion at typical environmental pH values will also influence its interaction with charged soil surfaces.

Carbon Nanomaterials:

Carbon nanomaterials, such as carbon nanotubes (CNTs) and carbon nanofibers (CNFs), are recognized for their high adsorption capacity for various organic pollutants due to their large surface area and unique surface chemistry. Studies on the adsorption of benzoic acid and 2,4-dichlorobenzoic acid on these materials have demonstrated their potential for environmental remediation.

For instance, research on benzoic acid adsorption on multi-walled carbon nanotubes (MWCNTs) has shown that surface modifications, such as oxidation and calcination, can significantly enhance adsorption capacity. mdpi.com Oxidized CNTs, with carboxyl groups on their surface, show increased interaction with benzoic acid. mdpi.com Similarly, studies with carbon nanofibers have highlighted that electrostatic interactions and pore filling are key mechanisms in the adsorption of 2,4-dichlorobenzoic acid. mdpi.comresearchgate.net The pKa values of 2,6-difluorobenzoic acid (2.85) and 2,4-dichlorobenzoic acid (2.68) are quite similar, suggesting that the dissociation behavior, and thus the pH-dependent adsorption, of this compound might be comparable. mdpi.com

Below is a hypothetical data table illustrating the kind of information that would be generated from experimental studies on the adsorption of this compound.

| Adsorbent | Adsorption Capacity (mg/g) | Freundlich Constant (K_f) | Langmuir Constant (K_L) |

| Sandy Loam Soil | Data not available | Data not available | Data not available |

| Clay Soil | Data not available | Data not available | Data not available |

| Multi-walled Carbon Nanotubes | Data not available | Data not available | Data not available |

| Oxidized Carbon Nanotubes | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No specific data is available for this compound.

Leaching Behavior in Soil Systems

Leaching is the process by which soluble substances are transported through the soil profile with percolating water. The leaching potential of a chemical is inversely related to its adsorption to soil particles. Compounds that are weakly adsorbed are more likely to leach into groundwater.

The mobility of benzoic acid in soil has been observed to be significant, suggesting a potential for leaching. nih.gov For this compound, its relatively high water solubility, a characteristic of many benzoic acid derivatives, would suggest a tendency to be mobile in soil. However, the extent of leaching would be moderated by its adsorption to soil organic matter and clay minerals.

Factors that would influence the leaching of this compound include:

Soil Type: Soils with higher organic matter and clay content are expected to exhibit lower leaching due to increased adsorption. Sandy soils, with low organic matter, would likely show higher leaching potential.

pH: Soil pH affects the speciation of the carboxylic acid group. At pH values above its pKa, the compound will exist predominantly in its anionic form, which may lead to repulsion from negatively charged soil colloids, potentially increasing leaching.

Rainfall and Irrigation: The amount of water moving through the soil profile is a primary driver of leaching.

To quantify the leaching potential, column studies are typically conducted. The results from such studies would provide data on the concentration of the compound in the leachate over time.

A hypothetical data table from a soil column leaching study is presented below to illustrate the expected research findings.

| Soil Type | Column Length (cm) | Simulated Rainfall (mm/day) | Breakthrough Time (days) | Total Leached (%) |

| Sandy Loam | 30 | 10 | Data not available | Data not available |

| Clay Loam | 30 | 10 | Data not available | Data not available |

| Silt Loam | 30 | 10 | Data not available | Data not available |

This table is for illustrative purposes only. No specific data is available for this compound.

Derivatives and Analogues of 2,3 Dichloro 5,6 Difluorobenzoic Acid

Synthesis of Structurally Modified Analogues

The synthesis of structurally modified analogues of 2,3-dichloro-5,6-difluorobenzoic acid often involves multi-step reaction sequences starting from commercially available halogenated precursors. While specific synthetic routes for direct analogues of this compound are not widely reported, the synthesis of its isomers, such as 2,4-dichloro-3,5-difluorobenzoic acid, provides a representative model for the methodologies employed. researchgate.net

A common strategy begins with a substituted benzonitrile (B105546), for instance, 4-chloro-3,5-difluorobenzonitrile (B168964). researchgate.net This starting material can undergo a sequence of reactions including nitration, hydrolysis, reduction, and a Sandmeyer-type reaction to introduce the desired functional groups and halogen atoms at specific positions on the benzene (B151609) ring.

A typical synthetic pathway can be summarized as follows:

Nitration and Hydrolysis: The precursor, such as a substituted benzonitrile, is treated with a mixture of concentrated nitric acid and sulfuric acid. This step introduces a nitro group (–NO₂) onto the aromatic ring and can simultaneously hydrolyze the nitrile group (–CN) to a carboxylic acid group (–COOH). researchgate.net

Reduction: The nitro group is then reduced to an amino group (–NH₂). A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas. researchgate.net This method is often preferred as it is environmentally friendly and highly efficient. researchgate.net

Diazotization and Chlorination: The final step involves converting the newly formed amino group into a chlorine atom. This is typically achieved through a Sandmeyer reaction, where the amine is first treated with a nitrite (B80452) source (like sodium nitrite) in the presence of a strong acid (like hydrochloric acid) to form a diazonium salt. Subsequent treatment with a copper(I) chloride catalyst replaces the diazonium group with a chlorine atom, yielding the final dichlorinated product. researchgate.net

This modular approach allows for the synthesis of a variety of analogues by changing the starting materials or the reagents used in each step. For example, using different copper halides (e.g., CuBr) in the final step would result in a bromo-substituted analogue instead of a chloro-substituted one.

Table 1: Representative Synthetic Route for a Dichlorodifluorobenzoic Acid Analogue

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Nitration & Hydrolysis | Conc. HNO₃, Conc. H₂SO₄, Heat | Introduces a nitro group and converts the nitrile to a carboxylic acid. researchgate.net |

| 2 | Reduction | H₂, Pd/C catalyst, Methanol (B129727) | Reduces the nitro group to an amino group. researchgate.net |

| 3 | Diazotization | NaNO₂, HCl, Ice-bath | Converts the amino group to a diazonium salt. researchgate.net |

| 4 | Sandmeyer Reaction | CuCl, Dichloromethane | Replaces the diazonium group with a chlorine atom. researchgate.net |

Academic Significance of Analogues in Probing Structure-Reactivity Relationships

The synthesis of a series of analogues of this compound holds significant academic value, particularly in the field of physical organic chemistry for studying structure-reactivity relationships. By systematically altering the substituents on the benzoic acid core, chemists can quantify the electronic effects of these substituents on the molecule's reactivity.

A cornerstone of these quantitative studies is the Hammett equation . libretexts.org This equation relates the reaction rate or equilibrium constant of a reaction involving a substituted benzene derivative to the electronic properties of the substituent. libretexts.org The equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent and quantifies its electron-donating or electron-withdrawing character. libretexts.org

ρ (rho) is the reaction constant , which depends on the nature of the reaction but not on the substituent. libretexts.org

Halogen atoms, such as chlorine and fluorine, are electron-withdrawing groups, which is reflected in their positive σ values. libretexts.org The more electron-attracting a substituent is, the more positive its σ value. libretexts.org By synthesizing analogues with different halogenation patterns and measuring their properties (e.g., acid dissociation constants, Ka), researchers can determine σ values and understand how electronic effects are transmitted through the aromatic ring.

For example, comparing the acid strengths (pKa values) of various halogenated benzoic acids reveals that electron-withdrawing substituents increase the acidity of the carboxylic acid group relative to unsubstituted benzoic acid. libretexts.org This is because these groups stabilize the negatively charged carboxylate anion formed upon deprotonation. docbrown.info Studies on such analogues provide valuable data for refining theoretical models that predict chemical reactivity based on molecular structure. acs.org

Comparative Studies of Halogenation Patterns on Chemical Properties and Reactivity

Comparative studies of benzoic acid analogues with different halogenation patterns are essential for understanding the specific roles that the type, number, and position of halogen substituents play in determining chemical properties and reactivity. The high electronegativity of halogens allows them to exert a strong inductive effect (-I effect), withdrawing electron density from the aromatic ring and the carboxylic acid group.

Influence on Acidity: The most direct measure of the electronic influence of halogens is their effect on the acidity of the benzoic acid. The presence of halogens generally increases the acid strength (lowers the pKa value) compared to benzoic acid itself.

Key observations from comparative studies include:

Effect of Position: The position of the halogen substituent is critical. Halogens at the ortho and para positions can exert both inductive and resonance effects, while those at the meta position primarily exert an inductive effect. The acid-strengthening effect is often most pronounced from the ortho position. libretexts.org

Additive Effects: Increasing the number of halogen substituents generally leads to a cumulative increase in acidity. For example, a dichlorobenzoic acid is typically a stronger acid than a monochlorobenzoic acid.

Table 2: Comparison of pKa Values for Selected Halogenated Benzoic Acids

| Compound | Substituent(s) | pKa (in water at 25°C) |

| Benzoic Acid | H | 4.20 |

| 2-Chlorobenzoic Acid | 2-Cl | 2.94 |

| 3-Chlorobenzoic Acid | 3-Cl | 3.83 |

| 4-Chlorobenzoic Acid | 4-Cl | 3.99 |

| 2-Fluorobenzoic Acid | 2-F | 3.27 |

| 3-Fluorobenzoic Acid | 3-F | 3.87 |

| 4-Fluorobenzoic Acid | 4-F | 4.14 |

| 2,3-Dichlorobenzoic Acid | 2,3-diCl | 2.55 (approx.) |

| 2,6-Dichlorobenzoic Acid | 2,6-diCl | 1.63 (approx.) |

Note: pKa values are approximate and can vary slightly depending on the source and experimental conditions.

The data clearly show that halogen substituents, particularly in the ortho position, significantly increase the acidity of benzoic acid. These comparative studies are not limited to acidity; they also extend to reaction kinetics, such as the rates of esterification or hydrolysis, where halogen substituents can have a profound impact on the reactivity of the carboxyl group and the aromatic ring. libretexts.org The toxicity of halogenated benzoic acids has also been shown to be directly related to the compound's hydrophobicity, which is influenced by the halogenation pattern. nih.gov

Advanced Analytical Techniques for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Progress and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds. In the context of 2,3-Dichloro-5,6-difluorobenzoic acid synthesis, GC-MS can be used to monitor the disappearance of volatile starting materials and the appearance of the product, provided the analyte has sufficient volatility.

For carboxylic acids like halogenated benzoic acids, direct analysis by GC can be challenging due to their polarity and low volatility. Therefore, a derivatization step is often employed to convert the carboxylic acid group into a less polar and more volatile ester, such as a methyl ester. This is commonly achieved through reaction with an agent like diazomethane (B1218177) or N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA). uzh.chnih.gov This process significantly improves chromatographic peak shape and sensitivity. uzh.ch

The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. This allows for the reliable identification of the target compound and any volatile impurities, even at trace levels. jddtonline.inforesearchgate.net For example, GC-MS has been successfully used to separate and identify various isomers of difluorobenzoic acids (DFBA), demonstrating its capability to resolve structurally similar compounds. uzh.ch